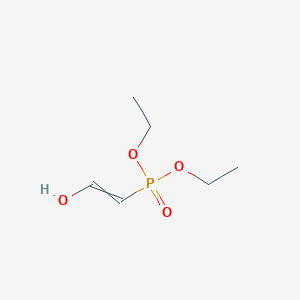![molecular formula C9H15BrN4S B14354603 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide CAS No. 90266-63-0](/img/structure/B14354603.png)
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazolo-tetrazolium salts, which are known for their diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with thiosemicarbazide followed by cyclization with bromine can yield the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction .
Analyse Des Réactions Chimiques
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like chloride, iodide, or hydroxide ions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Applications De Recherche Scientifique
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide has been explored for various scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit diverse biological activities.
Thiazolopyridines: Known for their antimicrobial and antitumor properties, these compounds also contain a thiazole ring fused with a pyridine ring.
Thiazolotriazoles: These compounds are used in the synthesis of nanoparticles and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90266-63-0 |
|---|---|
Formule moléculaire |
C9H15BrN4S |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
3-cyclohexyl-5,6-dihydro-[1,3]thiazolo[2,3-e]tetrazol-7-ium;bromide |
InChI |
InChI=1S/C9H15N4S.BrH/c1-2-4-8(5-3-1)13-9-12(10-11-13)6-7-14-9;/h8H,1-7H2;1H/q+1;/p-1 |
Clé InChI |
OYPARUXHZZLLRL-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)N2C3=[N+](CCS3)N=N2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


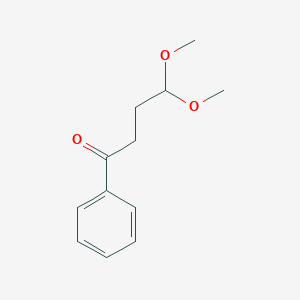
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
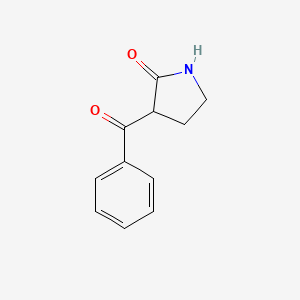
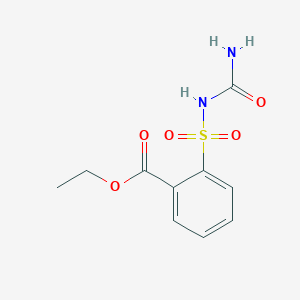

![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)

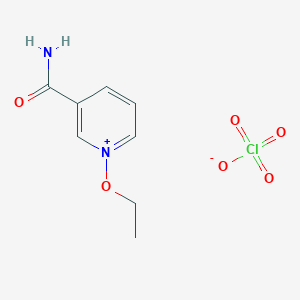
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
